molecular formula C10H14ClN B2808060 4-(3-Chlorophenyl)butan-1-amine CAS No. 181650-48-6

4-(3-Chlorophenyl)butan-1-amine

Cat. No.: B2808060
CAS No.: 181650-48-6
M. Wt: 183.68
InChI Key: TUCKGJZYCMYNAP-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butan-1-amine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butyl chain attached to a chlorinated phenyl ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)butan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenylbutanamine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenylbutanamine.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorinated phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the para position.

    4-(2-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the ortho position.

    4-Phenylbutan-1-amine: Lacks the chlorine atom on the phenyl ring.

Uniqueness

4-(3-Chlorophenyl)butan-1-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para analogs .

Properties

IUPAC Name

4-(3-chlorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCKGJZYCMYNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cis-4-(3-chlorophenyl)-but-3-enylamine (1.2 g) in 20 mL methanol was added to platinum(IV) oxide monohydrate (0.12 g). The mixture was stirred under 1 atm of hydrogen for 16 h. The mixture was filtered through celite, and the methanol was removed in vacuo to yield 0.9 g of 4-(3-chlorophenyl)-butylamine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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